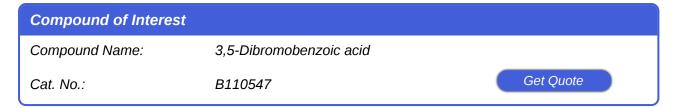


synthesis and discovery of 3,5-Dibromobenzoic acid

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An In-depth Technical Guide on the Synthesis and Discovery of 3,5-Dibromobenzoic Acid

Introduction

3,5-Dibromobenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with two bromine atoms substituted at the 3 and 5 positions.[1][2] This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries.[1] The presence and position of the bromine atoms and the carboxylic acid group provide multiple reactive sites, allowing for a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and key analytical data for **3,5-Dibromobenzoic acid**.

Compound Data and Physicochemical Properties

The fundamental properties of **3,5-Dibromobenzoic acid** are summarized below. The melting point is a well-documented experimental value, while other properties are often estimated based on computational models.[3][4]



Identifier	Value
IUPAC Name	3,5-Dibromobenzoic acid[5]
CAS Number	618-58-6[5]
Molecular Formula	C7H4Br2O2[5]
Molecular Weight	279.91 g/mol
Melting Point	218-220 °C[4][6]
Boiling Point (Predicted)	355.2 ± 32.0 °C[4]
Density (Estimated)	1.966 g/cm ³ [4]
InChI Key	SFTFNJZWZHASAQ-UHFFFAOYSA-N

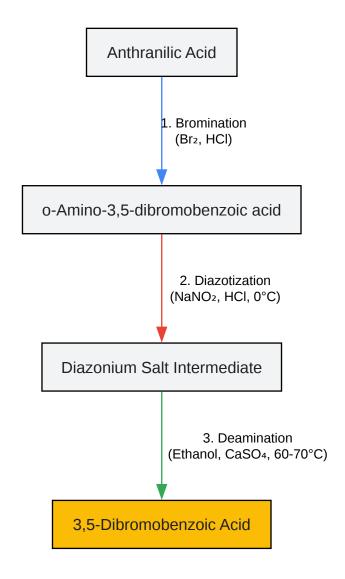
Synthesis of 3,5-Dibromobenzoic Acid

The synthesis of **3,5-Dibromobenzoic acid** can be achieved through several strategic pathways. The most prominent methods involve the transformation of commercially available precursors such as anthranilic acid or the multi-step synthesis from benzoic acid via nitration, reduction, and a subsequent Sandmeyer reaction.

Route 1: Synthesis from Anthranilic Acid

A documented method for synthesizing **3,5-Dibromobenzoic acid** begins with anthranilic acid (o-aminobenzoic acid).[6] This process involves an initial bromination, followed by a diazotization of the amino group and its subsequent removal (deamination).[6]





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Caption: Workflow for the synthesis of **3,5-Dibromobenzoic acid** from anthranilic acid.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is based on the methodology described for the synthesis of **3,5-Dibromobenzoic** acid from anthranilic acid.[6]

Bromination:

- In a suitable reaction vessel, dissolve anthranilic acid in a solution of hydrochloric acid.
- Cool the mixture to approximately 20°C.



- Slowly add bromine (Br₂) to the solution while maintaining the temperature.
- After the addition is complete, stir for an additional period to ensure the reaction goes to completion.
- Filter the resulting crystals and wash them with hot water to remove any unreacted anthranilic acid and hydrochloric acid.
- Recrystallize the crude product from acetic acid to obtain pure o-amino-3,5dibromobenzoic acid.

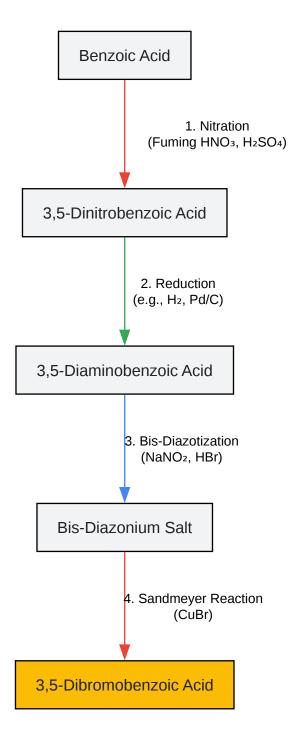
Diazotization:

- Suspend the purified o-amino-3,5-dibromobenzoic acid in a hydrochloric acid solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) while vigorously stirring and maintaining the temperature at or below 0°C to form the diazonium salt.
- Deamination and Final Product Formation:
 - In a separate flask, prepare a mixture of ethanol containing calcium sulfate.
 - Heat this mixture to 60-70°C.
 - Add the previously prepared cold diazonium salt solution in batches to the hot ethanol mixture. Nitrogen gas will be evolved.
 - After the addition is complete, continue stirring for 10 minutes.
 - Filter the reaction mixture to obtain the crude **3,5-Dibromobenzoic acid**.
 - Purify the crude product by recrystallization from ethanol to yield the final product.

Route 2: Synthesis from Benzoic Acid via Sandmeyer Reaction



An alternative and powerful strategy involves the initial synthesis of 3,5-diaminobenzoic acid from benzoic acid, followed by a bis-Sandmeyer reaction. The Sandmeyer reaction is a classic method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[7] [8]



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Caption: Multi-step synthesis of **3,5-Dibromobenzoic acid** starting from benzoic acid.

Foundational & Exploratory





Experimental Protocol: Synthesis via Sandmeyer Reaction (Conceptual)

This protocol outlines the key steps required for the synthesis. Specific conditions may need optimization.

- Nitration of Benzoic Acid:
 - In a flask, cool concentrated sulfuric acid and add benzoic acid.[9][10]
 - Slowly add fuming nitric acid while keeping the temperature controlled, typically between 70-90°C.[9]
 - After the addition, the mixture is typically heated or allowed to stand to complete the reaction.[9]
 - The reaction mixture is then poured onto ice water to precipitate the crude 3,5dinitrobenzoic acid, which is then filtered and washed.[9]
- Reduction to 3,5-Diaminobenzoic Acid:
 - The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is commonly achieved by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[11][12]
 - Alternative reduction methods, such as using iron powder in an acidic medium, are also possible but may be less clean.[13]
- Bis-Diazotization and Sandmeyer Reaction:
 - Dissolve the 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool it to 0-5°C.
 - Slowly add a solution of sodium nitrite (NaNO₂) to form the bis-diazonium salt.
 - In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
 - Slowly add the cold diazonium salt solution to the CuBr solution.[14] Effervescence (N₂ gas) will occur.



 After the reaction is complete, the mixture is typically heated to ensure full conversion. The solid product is then isolated by filtration, washed, and purified by recrystallization.

Spectroscopic Characterization

The structural identity and purity of **3,5-Dibromobenzoic acid** are confirmed using standard spectroscopic techniques.

Table 2: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
~8.1	d	Aromatic H (positions 2, 6)
~7.9	t	Aromatic H (position 4)

(Note: Specific shifts can vary based on the solvent used. Data is compiled from typical spectra.)[15]

Table 3: 13C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~165-168	Carboxylic Acid (C=O)
~138	Aromatic C-H
~132	Aromatic C-H
~130	Aromatic C-Br
~122	Aromatic C-COOH

(Note: Data is compiled from typical spectra available in databases.)[16]

Table 4: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Assignment
2500-3300 (broad)	O-H stretch (Carboxylic Acid)
~1700	C=O stretch (Carboxylic Acid)
~1250-1300	C-O stretch
~600-700	C-Br stretch

(Note: Data compiled from various spectral databases.)[5][17]

Table 5: Mass Spectrometry (MS) Data

m/z Value	Assignment
278/280/282	Molecular Ion [M]+ (Characteristic isotopic pattern for two Br atoms)
261/263/265	[M-OH]+
233/235/237	[M-COOH]+

(Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic M, M+2, M+4 pattern.)[5]

Applications and Significance

3,5-Dibromobenzoic acid is not typically an end-product but rather a crucial intermediate.[10] Its functional groups allow for diverse synthetic applications:

- Pharmaceutical Synthesis: It is used as a scaffold for creating more complex, biologically active compounds and potential drug candidates.[1]
- Material Science: It can be used in the synthesis of polymers and liquid crystals. For example, its derivative, 3,5-diaminobenzoic acid, is used to create specialized polyimide films.[10]



 Organic Synthesis: The carboxylic acid can be converted to esters, amides, or acid chlorides. The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds, further increasing molecular complexity.[2][6]

In conclusion, **3,5-Dibromobenzoic acid** is a key chemical intermediate whose synthesis is well-established through robust chemical transformations. Its utility in various fields of chemical research and development underscores its importance for scientists and professionals in the field.

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